2,4-Dihydro-5-undecyl-3H-pyrazol-3-one
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Overview
Description
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is a chemical compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of undecyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydro-5-methyl-3H-pyrazol-3-one
- 2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one
- 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
Uniqueness
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is unique due to its long undecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
93778-27-9 |
---|---|
Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-undecyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C14H26N2O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)16-15-13/h2-12H2,1H3,(H,16,17) |
InChI Key |
YFBPEWHQTCFADX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NNC(=O)C1 |
Origin of Product |
United States |
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